

Spectral Data Analysis of 4-(Aminomethyl)-1-methylpiperidin-4-ol: A Technical Overview

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Compound of Interest

Compound Name: 4-(Aminomethyl)-1-methylpiperidin-4-ol

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Disclaimer: Experimental spectral data for the specific compound **4-(Aminomethyl)-1-methylpiperidin-4-ol** is not readily available in public-domain scientific literature and spectral databases as of the date of this report. This technical guide therefore presents a predictive analysis based on the available spectral data of two closely related structural analogs: 1-Methylpiperidin-4-ol and 4-(Aminomethyl)piperidine. The experimental protocols and data provided herein are representative and intended to guide researchers in the characterization of the target compound.

Introduction

4-(Aminomethyl)-1-methylpiperidin-4-ol is a substituted piperidine derivative of interest in medicinal chemistry and drug development due to its potential as a scaffold in the synthesis of various biologically active molecules. Spectroscopic analysis is a cornerstone of chemical research, providing essential information for structural elucidation and purity assessment. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-(Aminomethyl)-1-methylpiperidin-4-ol**, based on the analysis of its structural components.

Predicted Spectral Data

The following tables summarize the expected and observed spectral data for **4-(Aminomethyl)-1-methylpiperidin-4-ol** and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Spectral Data for **4-(Aminomethyl)-1-methylpiperidin-4-ol** and Observed Data for its Analogs

Assignment	Predicted Chemical Shift (δ , ppm) for 4-(Aminomethyl)-1-methylpiperidin-4-ol	Observed Chemical Shift (δ , ppm) for 1-Methylpiperidin-4-ol	Observed Chemical Shift (δ , ppm) for 4-(Aminomethyl)piperidine[1]
H-2, H-6 (axial)	2.0 - 2.2	~2.1	3.08
H-2, H-6 (equatorial)	2.6 - 2.8	~2.7	2.60
H-3, H-5 (axial)	1.4 - 1.6	~1.5	1.70
H-3, H-5 (equatorial)	1.7 - 1.9	~1.8	1.13
N-CH ₃	2.2 - 2.4	~2.3	-
C-CH ₂ -N	2.5 - 2.7	-	2.56
OH	Variable	Variable	-
NH ₂	Variable	-	Variable

Table 2: Predicted ^{13}C NMR Spectral Data for **4-(Aminomethyl)-1-methylpiperidin-4-ol** and Observed Data for its Analogs

Assignment	Predicted Chemical Shift (δ , ppm) for 4-(Aminomethyl)-1-methylpiperidin-4-ol	Observed Chemical Shift (δ , ppm) for 1-Methylpiperidin-4-ol	Observed Chemical Shift (δ , ppm) for 4-(Aminomethyl)piperidine
C-4	68 - 72	~70	-
C-2, C-6	52 - 56	~54	46.5
C-3, C-5	34 - 38	~36	29.5
N-CH ₃	45 - 49	~47	-
C-CH ₂ -N	48 - 52	-	45.8

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies for **4-(Aminomethyl)-1-methylpiperidin-4-ol** and Observed Data for its Analogs

Functional Group	Vibrational Mode	Predicted Frequency (cm ⁻¹) for 4-(Aminomethyl)-1-methylpiperidin-4-ol	Observed Frequency (cm ⁻¹) for 1-Methylpiperidin-4-ol	Observed Frequency (cm ⁻¹) for 4-(Aminomethyl)piperidine
O-H (alcohol)	Stretching	3200 - 3600 (broad)	3300 - 3500 (broad)	-
N-H (amine)	Stretching	3300 - 3500 (two bands)	-	3300 - 3400
C-H (alkane)	Stretching	2850 - 3000	2850 - 2950	2800 - 3000
N-H (amine)	Bending	1590 - 1650	-	~1600
C-N	Stretching	1000 - 1250	1000 - 1200	1000 - 1200
C-O	Stretching	1000 - 1200	~1050	-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for **4-(Aminomethyl)-1-methylpiperidin-4-ol** and Observed Data for its Analogs

Parameter	Predicted Value for 4-(Aminomethyl)-1-methylpiperidin-4-ol	Observed Value for 1-Methylpiperidin-4-ol	Observed Value for 4-(Aminomethyl)piperidine
Molecular Formula	C ₇ H ₁₆ N ₂ O	C ₆ H ₁₃ NO	C ₆ H ₁₄ N ₂
Molecular Weight	144.22 g/mol	115.18 g/mol	114.19 g/mol
[M+H] ⁺ (m/z)	145.13	116.11	115.13
Key Fragment Ions (m/z)	127 ([M-H ₂ O] ⁺), 114 ([M-CH ₂ NH ₂] ⁺), 98, 71, 58	100 ([M-CH ₃] ⁺), 98, 70, 57	97 ([M-NH ₃] ⁺), 84, 70, 56

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
- **Instrumentation:** A standard NMR spectrometer (e.g., Bruker, JEOL) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- **¹H NMR Acquisition:**
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:**
 - Acquire a one-dimensional carbon spectrum with proton decoupling.

- Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-90 degrees, relaxation delay of 2-5 seconds, and a larger number of scans compared to ^1H NMR.

IR Spectroscopy

- Sample Preparation:
 - Neat (for liquids): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
 - KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Scan the sample over the mid-infrared range (typically $4000\text{-}400\text{ cm}^{-1}$).
 - Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

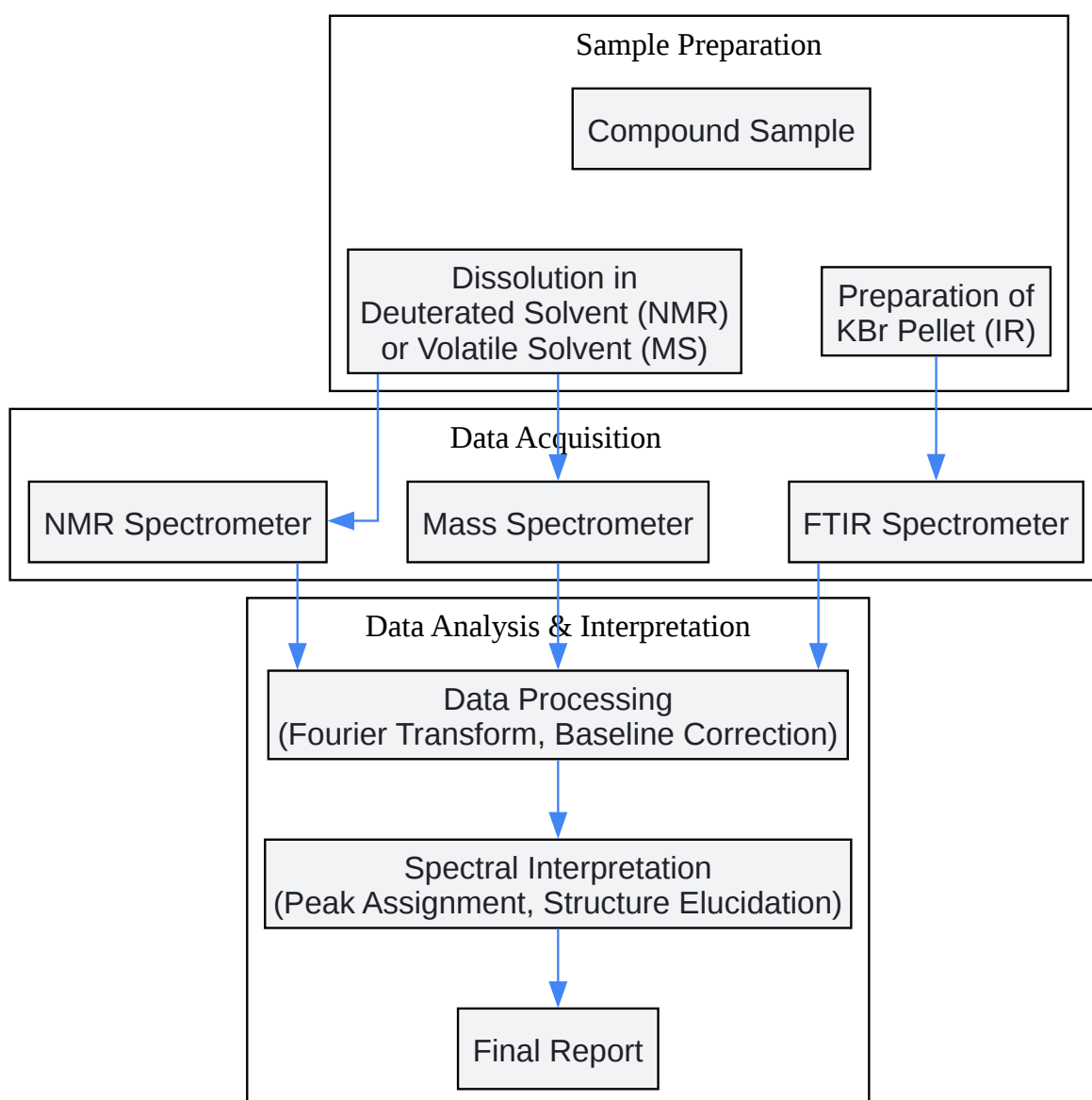
Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer, such as one equipped with an electrospray ionization (ESI) or electron ionization (EI) source.
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

- For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.

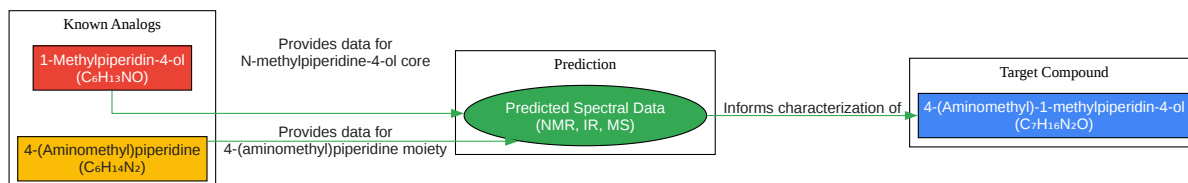
Workflow and Pathway Diagrams

The following diagrams illustrate the general workflows for spectral data acquisition and analysis.



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Caption: General workflow for spectroscopic analysis.

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Caption: Logical relationship for spectral prediction.

Conclusion

While direct experimental spectral data for **4-(Aminomethyl)-1-methylpiperidin-4-ol** is not currently available in the public domain, a robust prediction of its NMR, IR, and MS spectra can be made by analyzing its constituent structural motifs present in known analogs. This technical guide provides a foundational framework for researchers to anticipate the spectral characteristics of the target compound and outlines standard protocols for its empirical characterization. The provided workflows offer a clear visual representation of the processes involved in spectroscopic analysis. It is recommended that any future synthesis of this compound be accompanied by a full spectral characterization to confirm its structure and provide a valuable reference for the scientific community.

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References

- 1. 23804-63-9|4-(Aminomethyl)-1-methylpiperidin-4-ol dihydrochloride|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Spectral Data Analysis of 4-(Aminomethyl)-1-methylpiperidin-4-ol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1276600#4-aminomethyl-1-methylpiperidin-4-ol-spectral-data-nmr-ir-ms]

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